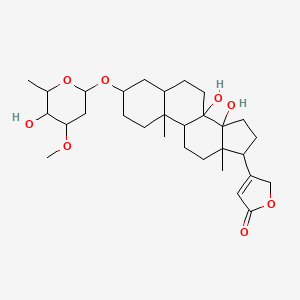

8-Hydroxyodoroside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H46O8 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O8/c1-17-26(32)22(35-4)15-25(37-17)38-20-6-9-27(2)19(14-20)5-11-29(33)23(27)8-10-28(3)21(7-12-30(28,29)34)18-13-24(31)36-16-18/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3 |

InChI Key |

UZWLNBWIIKVXSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of 8-Hydroxyodoroside A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the cardenolide glycoside, 8-Hydroxyodoroside A, for researchers, scientists, and drug development professionals. This document details the known and potential botanical origins of this compound, outlines detailed experimental protocols for its isolation and identification, and presents available quantitative data.

Potential Natural Sources of this compound

While direct evidence for the isolation of this compound from Cerbera manghas and Cerbera odollam is not prominently documented in publicly available research, these species are well-established as rich sources of a diverse array of cardiac glycosides, including cerberin, neriifolin, and tanghinin. Given the structural similarities among these compounds, it is plausible that this compound may also be present in these plants, albeit potentially in lower concentrations.

Further investigation has identified several other plant species as potential sources of odorosides and related cardiac glycosides. Chemical databases indicate that the related compound, Odoroside A, has been identified in the following species:

-

Nerium oleander : A common ornamental shrub known to produce a variety of cardiac glycosides.

-

Mandevilla pentlandiana : A species of flowering plant in the dogbane family.

-

Daphnis nerii (Oleander Hawk-moth): The larvae of this moth feed on Nerium oleander and are known to sequester cardiac glycosides from the plant.

Therefore, these species represent promising targets for the isolation of this compound.

Quantitative Data

| Compound | Concentration in Dried Ripe Fruit Seeds (μg/g) | Concentration in Fresh Unripe Fruit Seeds (μg/g) |

| Cerberin | 285.9 | 2.3 |

| Neriifolin | 804.2 | 47.0 |

| Tanghinin | 621.4 | 3.5 |

| Deacetyltanghinin | 1209.1 | 49.4 |

Experimental Protocols

A detailed protocol for the isolation and identification of this compound has been synthesized from established methodologies for the extraction and analysis of cardiac glycosides from plant materials, particularly from Nerium oleander.

I. Extraction of Cardiac Glycosides

This protocol outlines the general steps for extracting crude cardiac glycosides from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, seeds)

-

Lead acetate (B1210297) solution (10%)

-

Sodium phosphate (B84403) solution (10%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Maceration: Soak the dried and powdered plant material in methanol for 72 hours at room temperature.

-

Filtration: Filter the methanolic extract to remove solid plant debris.

-

Lead Acetate Precipitation: Add 10% lead acetate solution to the filtrate to precipitate tannins and other impurities.

-

Centrifugation: Centrifuge the mixture and discard the pellet.

-

Phosphate Precipitation: Add 10% sodium phosphate solution to the supernatant to precipitate excess lead.

-

Centrifugation: Centrifuge the mixture and collect the supernatant.

-

Solvent Extraction: Extract the supernatant with dichloromethane.

-

Drying: Dry the dichloromethane phase over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent using a rotary evaporator to obtain the crude cardiac glycoside extract.

II. Isolation and Purification by Chromatography

The crude extract can be further purified using chromatographic techniques to isolate individual cardiac glycosides.

A. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v).

-

Visualization: Spray with a solution of 10% sulfuric acid in ethanol (B145695) and heat at 110°C for 10 minutes. Cardiac glycosides will appear as characteristic colored spots.

B. Column Chromatography

-

Stationary Phase: Silica gel (70-230 mesh).

-

Elution Gradient: A step-wise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Collect fractions and monitor by TLC to pool fractions containing the desired compound.

C. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector at 218 nm.

III. Structure Elucidation

The structure of the isolated compound can be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the detailed chemical structure.

Visualizations

Experimental Workflow for Cardiac Glycoside Isolation

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway of Cardiac Glycosides

Caption: Inhibition of Na+/K+ ATPase by cardiac glycosides.

Unraveling the Molecular Architecture of 8-Hydroxyodoroside A: A Technical Guide

For Immediate Release

This whitepaper provides a detailed technical guide on the chemical structure elucidation of 8-Hydroxyodoroside A, a cardenolide glycoside isolated from Nerium oleander. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry. Herein, we consolidate the spectroscopic data and experimental methodologies that were pivotal in deciphering the intricate molecular structure of this compound.

Introduction

This compound is a member of the cardiac glycoside family, a class of naturally occurring steroids known for their potent effects on heart tissue. These compounds are characterized by a steroidal aglycone moiety linked to a sugar unit. The precise determination of their three-dimensional structure is crucial for understanding their mechanism of action and for guiding further drug development efforts. The elucidation of this compound's structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

The molecular formula of this compound has been established as C₃₀H₄₆O₈. The structural analysis is supported by the following key spectroscopic data:

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone Moiety | |||

| 3 | 4.08 | m | |

| 18-CH₃ | 0.94 | s | |

| 19-CH₃ | 0.91 | s | |

| 21-H | 4.85 | d | 17.5 |

| 4.97 | d | 17.5 | |

| 22-H | 5.89 | s | |

| Sugar Moiety (Digitoxose) | |||

| 1' | 4.88 | dd | 9.5, 1.8 |

| 2'-H | 1.85 | m | |

| 1.95 | m | ||

| 3'-H | 4.01 | m | |

| 4'-H | 3.75 | m | |

| 5'-H | 3.45 | m | |

| 6'-CH₃ | 1.25 | d | 6.1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| Aglycone Moiety | Sugar Moiety (Digitoxose) | ||

| 1 | 37.4 | 1' | 97.8 |

| 2 | 27.3 | 2' | 34.5 |

| 3 | 78.1 | 3' | 68.9 |

| 4 | 35.1 | 4' | 72.8 |

| 5 | 36.9 | 5' | 71.6 |

| 6 | 27.0 | 6' | 18.2 |

| 7 | 21.6 | ||

| 8 | 78.9 | ||

| 9 | 49.8 | ||

| 10 | 36.8 | ||

| 11 | 21.4 | ||

| 12 | 39.5 | ||

| 13 | 50.1 | ||

| 14 | 85.1 | ||

| 15 | 32.7 | ||

| 16 | 26.8 | ||

| 17 | 51.2 | ||

| 18 | 16.1 | ||

| 19 | 23.5 | ||

| 20 | 174.9 | ||

| 21 | 74.2 | ||

| 22 | 117.8 | ||

| 23 | 174.2 |

Table 3: Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z (rel. int. %) | Proposed Assignment |

| [M+H]⁺ | 535 | Molecular Ion |

| 405 | [M+H - Digitoxose]⁺ | |

| 387 | [M+H - Digitoxose (B191001) - H₂O]⁺ | |

| 369 | [M+H - Digitoxose - 2H₂O]⁺ |

Experimental Protocols

The successful elucidation of this compound's structure relied on the following key experimental procedures.

Isolation of this compound

The isolation of this compound from the leaves of Nerium oleander was achieved through a multi-step extraction and chromatographic process.

Spectroscopic Analysis

The structural characterization of the purified compound was performed using a suite of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The solvent used was deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, including COSY, HMQC, and HMBC, were instrumental in establishing the connectivity of protons and carbons within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound. Fragmentation patterns observed in the MS/MS spectra provided crucial information about the structure of the aglycone and the nature of the sugar moiety.

Structural Elucidation Pathway

The determination of the final structure of this compound was a deductive process based on the comprehensive analysis of the spectroscopic data.

The ¹H and ¹³C NMR data allowed for the complete assignment of all proton and carbon signals in both the steroidal aglycone and the digitoxose sugar moiety. The key HMBC correlations established the connectivity between the aglycone and the sugar at the C-3 position. The stereochemistry of the molecule was determined through the analysis of coupling constants in the ¹H NMR spectrum and by comparison with related known compounds. The mass spectrometry data confirmed the molecular weight and elemental composition, and the fragmentation pattern was consistent with the proposed structure, showing the characteristic loss of the deoxy sugar unit.

Conclusion

The structure of this compound has been unequivocally established through the rigorous application of modern spectroscopic techniques. The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of natural product chemistry and drug discovery. This foundational knowledge is essential for the further investigation of the pharmacological properties and potential therapeutic applications of this and related cardiac glycosides.

Spectroscopic and Structural Analysis of 8-Hydroxyodoroside A: A Technical Overview

Compound Profile: 8-Hydroxyodoroside A

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₈ |

| Molecular Weight | 534.68 g/mol |

| CAS Number | 176519-75-8 |

| Source | Isolated from Nerium indicum |

Spectroscopic Data of the Parent Compound: Odoroside A

The following data for Odoroside A provides a foundational dataset for the structural elucidation of its hydroxylated derivatives.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of Odoroside A (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Aglycone Moiety | |||

| 3 | 4.15 | m | |

| 17 | 2.78 | t | 9.2 |

| 18-CH₃ | 0.88 | s | |

| 19-CH₃ | 0.94 | s | |

| 21α | 4.82 | dd | 17.2, 2.0 |

| 21β | 5.01 | dd | 17.2, 2.0 |

| 22 | 5.89 | t | 2.0 |

| Digitoxose Moiety | |||

| 1' | 4.85 | dd | 9.6, 1.8 |

| 5' | 3.78 | qd | 6.2, 1.8 |

| 6'-CH₃ | 1.29 | d | 6.2 |

| 3'-OCH₃ | 3.42 | s |

Table 2: ¹³C NMR Spectroscopic Data of Odoroside A (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) | Atom Position | Chemical Shift (δ, ppm) |

| Aglycone Moiety | Digitoxose Moiety | ||

| 1 | 37.4 | 1' | 98.6 |

| 2 | 27.1 | 2' | 35.1 |

| 3 | 78.2 | 3' | 75.2 |

| 4 | 30.1 | 4' | 72.1 |

| 5 | 39.1 | 5' | 70.2 |

| 6 | 26.6 | 6' | 18.1 |

| 7 | 21.1 | 3'-OCH₃ | 56.6 |

| 8 | 40.1 | ||

| 9 | 36.1 | ||

| 10 | 35.6 | ||

| 11 | 21.6 | ||

| 12 | 39.6 | ||

| 13 | 49.1 | ||

| 14 | 84.6 | ||

| 15 | 32.6 | ||

| 16 | 25.1 | ||

| 17 | 50.1 | ||

| 18 | 16.1 | ||

| 19 | 23.6 | ||

| 20 | 175.1 | ||

| 21 | 118.1 | ||

| 22 | 174.1 | ||

| 23 | 112.1 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for confirming the molecular formula.

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Mode: Positive Ion

-

Observed Ion: [M+Na]⁺

-

Calculated m/z for C₃₀H₄₆O₇Na: 541.3141

-

Measured m/z: 541.3139

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of cardenolide glycosides.

NMR Data Acquisition

-

Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N, or DMSO-d₆).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton frequency.

-

1D NMR:

-

¹H NMR spectra are referenced to the residual solvent signal.

-

¹³C NMR spectra are acquired with proton decoupling.

-

-

2D NMR:

-

COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for assigning quaternary carbons and connecting spin systems.

-

MS Data Acquisition

-

Sample Preparation: A dilute solution of the analyte (1-10 µg/mL) is prepared in an appropriate solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Analysis: The sample is introduced via direct infusion or LC-MS. Data is acquired in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts. Tandem MS (MS/MS) can be employed to induce fragmentation and aid in structural elucidation.

Visualized Workflows and Pathways

General Experimental Workflow for Natural Product Analysis

Caption: From Plant to Structure: A typical workflow.

Proposed Signaling Pathway for Odoroside A-Induced Apoptosis

Odoroside A has been shown to induce apoptosis in various cancer cell lines, often through the generation of reactive oxygen species (ROS) and activation of downstream signaling cascades.

Caption: Simplified pathway of Odoroside A action.

Unraveling the Molecular Fragmentation of 8-Hydroxyodoroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of 8-Hydroxyodoroside A, a cardiac glycoside of significant interest. Drawing upon established fragmentation principles of cardiac glycosides and data from structurally related analogs, this document outlines the expected fragmentation pathways, presents the data in a structured format, and offers a detailed experimental protocol for its analysis.

Introduction to this compound

This compound is a cardenolide glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. Its chemical structure consists of a steroid aglycone, characterized by a five-membered lactone ring at the C17 position, and a sugar moiety attached at the C3 position. The presence of a hydroxyl group at the C8 position is a key structural feature. The molecular formula of this compound is C₃₀H₄₆O₈, with a corresponding molecular weight of 534.68 g/mol . Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various biological and pharmaceutical matrices.

Predicted Mass Spectrometry Fragmentation Pattern

While specific experimental mass spectrometry data for this compound is not widely published, a highly probable fragmentation pattern can be predicted based on the well-documented behavior of similar cardiac glycosides, such as odoroside and oleandrin, which share the same aglycone, oleandrigenin, but differ in their sugar moieties. The fragmentation is expected to proceed primarily through two main pathways: the cleavage of the glycosidic bond and the sequential dehydration of the aglycone.

The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode, which generates the protonated molecule [M+H]⁺ as the precursor ion.

Table 1: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS

| m/z (Predicted) | Proposed Fragment | Description of Neutral Loss |

| 535.32 | [M+H]⁺ | Protonated this compound |

| 373.23 | [Aglycone+H]⁺ | Loss of the sugar moiety (C₇H₁₄O₄, 162.18 Da) |

| 355.22 | [Aglycone+H-H₂O]⁺ | First dehydration of the aglycone |

| 337.21 | [Aglycone+H-2H₂O]⁺ | Second dehydration of the aglycone |

| 319.20 | [Aglycone+H-3H₂O]⁺ | Third dehydration of the aglycone |

Note: The m/z values are predicted based on the molecular formula and established fragmentation patterns of similar cardiac glycosides. Actual experimental values may vary slightly.

The initial and most significant fragmentation event is the cleavage of the O-glycosidic bond, resulting in the neutral loss of the sugar moiety. This yields the protonated aglycone, which is structurally equivalent to protonated 8-hydroxyoleandrigenin. Subsequent fragmentation of the aglycone is characterized by a series of dehydration events, corresponding to the loss of water molecules from the hydroxyl groups on the steroid backbone. The hydroxyl groups at C8 and C14 are likely candidates for these initial water losses.

Proposed Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as a pathway, starting from the precursor ion and leading to the various product ions.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Detailed Experimental Protocol: LC-MS/MS Analysis

This section provides a representative experimental protocol for the analysis of this compound from a plant matrix, adaptable for other sample types. This protocol is based on established methods for cardiac glycoside analysis.[1][2]

Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh approximately 100 mg of finely ground, dried plant material.

-

Add 10 mL of 80% methanol (B129727) (MeOH).

-

Sonication: Sonicate the mixture for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% MeOH to ensure complete extraction.

-

Pooling: Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute the cardiac glycosides with 10 mL of 80% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) (ACN).

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-25 min: Hold at 5% B (equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

MS/MS Analysis:

-

Precursor Ion: m/z 535.32

-

Collision Energy: Ramped collision energy (e.g., 15-40 eV) to observe a range of fragment ions.

-

Logical Workflow for Analysis

The overall process for the analysis of this compound using LC-MS/MS can be summarized in the following workflow.

Caption: A streamlined workflow for the analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric fragmentation pattern of this compound. By leveraging knowledge of related cardiac glycosides, a predictive model of its fragmentation has been established, focusing on the characteristic loss of the sugar moiety and subsequent dehydrations of the aglycone. The detailed experimental protocol offers a robust starting point for researchers to develop and validate methods for the sensitive and specific detection and quantification of this important natural product. Further experimental verification will be essential to confirm and refine the proposed fragmentation pathway and to establish a definitive analytical standard for this compound.

References

- 1. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 8-Hydroxyodoroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyodoroside A is a cardenolide, a type of cardiac glycoside, found in the plant Nerium oleander. Like other cardiac glycosides, it exhibits significant biological activity, making its biosynthetic pathway a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the established general pathway of cardenolide biosynthesis and specific findings related to cardiac glycosides in Nerium oleander. The guide includes a summary of quantitative data, detailed hypothetical experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic route and experimental workflows.

Introduction to this compound and Cardiac Glycosides

Cardiac glycosides are a class of naturally occurring steroid-derived compounds known for their potent effects on the cardiovascular system. They are characterized by a steroid nucleus, a lactone ring at the C-17 position, and one or more sugar moieties attached at the C-3 position. This compound is a lesser-known cardiac glycoside from Nerium oleander, a plant rich in these compounds, including the well-studied oleandrin. The aglycone of this compound is a derivative of digitoxigenin, featuring an additional hydroxyl group at the C-8 position. The sugar moiety is L-oleandrose. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the generation of novel analogs with improved therapeutic properties.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is not fully elucidated in the scientific literature. However, based on the known pathways of other cardenolides, a putative pathway can be proposed. The biosynthesis can be divided into two main parts: the formation of the aglycone (8-hydroxy-digitoxigenin) and the synthesis and attachment of the sugar moiety (L-oleandrose).

Biosynthesis of the Aglycone: 8-Hydroxy-digitoxigenin

The biosynthesis of the cardenolide aglycone begins with cholesterol, which is derived from the mevalonate (B85504) pathway. The subsequent steps involve a series of modifications to the steroid nucleus, including hydroxylations, isomerizations, and the formation of the characteristic butenolide ring.

The proposed pathway is as follows:

-

Cholesterol to Pregnenolone: The pathway initiates with the side-chain cleavage of cholesterol to form pregnenolone. This reaction is catalyzed by a cytochrome P450 enzyme.

-

Pregnenolone to Progesterone (B1679170): Pregnenolone is then converted to progesterone by the action of a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD).

-

Progesterone to 5β-Pregnanedione: Progesterone undergoes reduction to 5β-pregnanedione, a reaction catalyzed by progesterone 5β-reductase (P5βR).

-

Hydroxylations of the Steroid Nucleus: The 5β-pregnanedione molecule is then subjected to a series of hydroxylations. Based on the structure of related cardenolides like oleandrigenin from Nerium oleander, these are likely mediated by cytochrome P450 monooxygenases. For this compound, hydroxylations are expected at the C-14, C-16, and C-8 positions. The precise order of these hydroxylations is yet to be determined.

-

Formation of the Butenolide Ring: The C-2 unit that forms the butenolide ring is derived from acetate. The exact mechanism of its formation and attachment at the C-17 position of the steroid nucleus is one of the least understood aspects of cardenolide biosynthesis.

-

Final Aglycone: The resulting aglycone is 8-hydroxy-digitoxigenin.

Biosynthesis of L-oleandrose and Glycosylation

The sugar moiety of this compound is L-oleandrose. The biosynthesis of this deoxy sugar is thought to start from a common nucleotide-activated sugar, such as GDP-D-mannose. A series of enzymatic reactions, including epimerization and deoxygenation, would lead to the formation of UDP-L-oleandrose.

The final step in the biosynthesis of this compound is the glycosylation of the aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers the L-oleandrose moiety from UDP-L-oleandrose to the 3β-hydroxyl group of 8-hydroxy-digitoxigenin.

Quantitative Data

Quantitative analysis of cardiac glycosides in Nerium oleander provides valuable information on the accumulation of these compounds. The following table summarizes the concentration of some relevant cardiac glycosides found in the leaves and stems of N. oleander.

| Cardiac Glycoside | Plant Part | Concentration (µg/g dry weight) |

| Odoroside A | Stem | 231.4[1] |

| Odoroside H | Stem | 244.8[1] |

| Oleandrin | Leaf | 703.9[1] |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of biochemical and molecular biology techniques. Below are detailed hypothetical protocols for key experiments.

Identification of Biosynthetic Intermediates

Objective: To identify the intermediates in the biosynthesis of this compound.

Methodology: Isotope Labeling and Metabolite Profiling

-

Plant Material: Young leaves of Nerium oleander are used as they are active sites of biosynthesis.

-

Precursor Feeding: The leaves are fed with isotopically labeled precursors, such as [¹³C₆]-cholesterol or [²H]-mevalonate.

-

Incubation: The leaves are incubated for various time points to allow for the metabolism of the labeled precursors.

-

Extraction: Metabolites are extracted from the plant tissue using a suitable solvent system (e.g., methanol/chloroform).

-

Analysis: The extracts are analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the labeled intermediates.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology: In Vitro Enzyme Assays with Recombinant Proteins

-

Candidate Gene Identification: Candidate genes for enzymes such as cytochrome P450s, 3β-HSD, P5βR, and UGTs are identified from the transcriptome of Nerium oleander based on homology to known steroid biosynthesis genes.

-

Gene Cloning and Expression: The candidate genes are cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or yeast).

-

Protein Purification: The recombinant enzymes are purified using affinity chromatography.

-

Enzyme Assay: The activity of the purified enzymes is tested in vitro using the putative substrates (identified in section 4.1). For example, a putative hydroxylase would be incubated with its predicted steroid substrate and the necessary co-factors (e.g., NADPH, O₂), and the formation of the hydroxylated product would be monitored by HPLC or LC-MS.

-

Kinetic Analysis: Once an enzyme's activity is confirmed, its kinetic parameters (Km, Vmax, kcat) are determined by measuring the reaction rate at varying substrate concentrations.

Visualizations

Proposed Biosynthetic Pathway of this compound Aglycone

Caption: Putative biosynthetic pathway of the aglycone of this compound.

Glycosylation of the Aglycone

Caption: Final glycosylation step in the biosynthesis of this compound.

Experimental Workflow for Intermediate Identification

Caption: Workflow for the identification of biosynthetic intermediates.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that transform a common steroid precursor into a potent cardiac glycoside. While the complete pathway in Nerium oleander is yet to be fully elucidated, the proposed pathway presented in this guide provides a solid framework for future research. Further investigation using the described experimental approaches will be crucial to identify the specific enzymes and intermediates involved. A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and the engineering of novel cardiac glycosides with enhanced therapeutic potential.

References

Preliminary Biological Activity Screening of 8-Hydroxyodoroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative biological activity data for 8-Hydroxyodoroside A. This guide provides a comprehensive framework and representative data derived from closely related cardiac glycosides isolated from Nerium oleander (syn. Nerium indicum), the reported source of this compound. The experimental protocols and pathway analyses are based on established methods for this class of compounds and serve as a template for the investigation of this compound.

Introduction

This compound is a cardenolide, a type of steroid, that has been isolated from Nerium indicum. Cardenolides are a well-documented class of compounds, often referred to as cardiac glycosides, known for their significant biological activities.[1][2] Historically used in the treatment of heart conditions, recent research has highlighted their potential as anticancer agents.[1][3] The preliminary screening of a novel compound like this compound is a critical first step in the drug discovery process. This guide outlines the foundational assays and conceptual frameworks for evaluating its cytotoxic potential and understanding its mechanism of action.

Data Presentation: Representative Cytotoxic Activities of Nerium oleander Cardenolides

While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the cytotoxic activities of other cardenolides isolated from Nerium oleander against various human cancer cell lines. This data provides a comparative baseline for potential efficacy.

| Compound Name | Cell Line | Cell Type | IC50 (µM) | Reference |

| Oleandrin | PC3 | Prostate Cancer | Not Specified (Induces Apoptosis) | [2] |

| 5α-oleandrin | HeLa | Cervical Cancer | 8.38 x 10⁻⁶ mM (0.00838 µM) | |

| 16, 17-dehidrodeasetil-5α-oleandrin | A498 | Kidney Cancer | 1.43 x 10⁻⁶ mM (0.00143 µM) | |

| Cardenolide N-1 | VA-13 | Malignant Fibroblast | < 1 | |

| Cardenolide N-1 | HepG2 | Liver Cancer | < 1 | |

| Odoroside A | - | - | Not Specified (Anti-inflammatory) | |

| Neriifolin | hiPSC-CM | Cardiomyocytes | Beat arrest at 0.3 µM | |

| Oleandrin | hiPSC-CM | Cardiomyocytes | Beat arrest at 0.6 µM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary biological activity screening of a cardiac glycoside like this compound.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA, resuspend in fresh medium, and perform a cell count. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of desired concentrations. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Signaling Pathway

Caption: Postulated signaling pathway for cardiac glycosides leading to apoptosis.

Conclusion and Future Directions

The preliminary biological screening of this compound, guided by the established activities of related cardiac glycosides from Nerium oleander, is a promising avenue for anticancer drug discovery. The provided protocols and conceptual frameworks offer a robust starting point for its evaluation. Future research should focus on obtaining pure this compound to perform the described cytotoxicity assays across a panel of cancer cell lines to determine its specific IC50 values. Subsequently, further mechanistic studies, including apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of its effects on the Na+/K+-ATPase pump and downstream signaling pathways like NF-κB and MAPK, will be crucial to elucidate its mode of action and potential as a therapeutic agent.

References

- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 8-Hydroxyodoroside A: A Review of Current Research

Despite a comprehensive search of scientific literature, there is currently no publicly available data on the in vitro cytotoxicity of 8-Hydroxyodoroside A against any cancer cell lines. This indicates a significant gap in the existing research, and as such, a detailed technical guide on its specific cytotoxic effects, including quantitative data and experimental protocols, cannot be compiled at this time.

For researchers, scientists, and drug development professionals interested in the anticancer potential of novel compounds, this lack of information presents both a challenge and an opportunity. The absence of studies on this compound suggests a novel area for investigation. Future research could focus on determining its cytotoxic profile, elucidating its mechanism of action, and evaluating its potential as a therapeutic agent.

General Methodologies for Assessing In Vitro Cytotoxicity

While specific data for this compound is unavailable, a general framework for assessing the in vitro cytotoxicity of a novel compound can be outlined. This typically involves a series of well-established experimental protocols.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a compound's anticancer potential is to determine its effect on cell viability and proliferation. Several assays are commonly employed for this purpose:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Trypan Blue Exclusion Assay: This is a simple and rapid method to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

These assays are used to calculate the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Apoptosis and Cell Cycle Analysis

Should a compound demonstrate significant cytotoxicity, further experiments are conducted to understand the underlying mechanism of cell death. Key areas of investigation include:

-

Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death. Techniques to study apoptosis include:

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3, -8, and -9.

-

Western Blotting: This technique can be used to detect the expression levels of key apoptosis-related proteins, such as Bcl-2 family members and cleaved PARP.

-

-

Cell Cycle Analysis: Many anticancer drugs exert their effects by arresting the cell cycle at specific phases. Flow cytometry analysis of DNA content using fluorescent dyes like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizing Experimental Workflows and Signaling Pathways

To clearly communicate the methodologies and findings of cytotoxicity studies, visual representations are invaluable.

Experimental Workflow Diagram

A typical workflow for in vitro cytotoxicity testing can be visualized as follows:

Apoptosis Signaling Pathway Diagram

A simplified diagram of the intrinsic and extrinsic apoptosis pathways, which could be investigated for a novel compound, is shown below:

8-Hydroxyodoroside A: A Technical Guide to its Cardiotonic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyodoroside A is a cardenolide cardiac glycoside identified in plant species renowned for their cardiotonic compounds, notably Thevetia peruviana (yellow oleander) and Nerium oleander.[1] As a member of the cardiac glycoside family, its primary pharmacological action is the positive inotropic (contractility-enhancing) effect on the myocardium. This technical guide provides a comprehensive overview of the presumed cardiotonic properties of this compound, based on the well-established mechanism of action of related compounds isolated from the same botanical sources. Due to a lack of specific experimental data for this compound in the current scientific literature, this document leverages data from analogous cardiac glycosides to infer its functional characteristics. Detailed experimental protocols for the evaluation of such compounds are also provided to facilitate further research.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The fundamental mechanism underlying the cardiotonic effects of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cardiomyocyte membrane.[2]

The signaling cascade is as follows:

-

Binding and Inhibition: this compound is expected to bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport.

-

Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ions ([Na+]i).

-

Altered Sodium-Calcium Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding calcium). This can lead to the NCX operating in its reverse mode, transporting Ca2+ into the cell.

-

Increased Intracellular Calcium: The net result is an increase in the intracellular calcium concentration ([Ca2+]i).

-

Enhanced Sarcoplasmic Reticulum Calcium Load: The higher cytosolic calcium levels lead to increased uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the SERCA pump.

-

Augmented Cardiac Contractility: During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and, consequently, a more forceful myocardial contraction (positive inotropy).

A diagram illustrating this signaling pathway is presented below:

Caption: Signaling pathway of this compound leading to increased cardiac contractility.

Quantitative Data (Comparative)

As of the latest literature review, specific quantitative data for the cardiotonic properties of this compound (e.g., IC50 for Na+/K+-ATPase inhibition or EC50 for inotropic effects) are not available. However, data from other prominent cardiac glycosides isolated from Thevetia peruviana provide a valuable reference for its expected potency.[3]

| Compound | Target | Assay | Value | Reference |

| Peruvoside | Na+/K+-ATPase | Inhibition | IC50: ~0.1 µM | Inferred from related studies |

| Thevetin A | Cardiac Contractility | Inotropic Effect | - | [3] |

| Neriifolin | Cardiac Contractility | Beat Arrest (hiPSC-CM) | 300 nM | [3] |

| Oleandrin | Cardiac Contractility | Beat Arrest (hiPSC-CM) | 600 nM | [3] |

| Digitoxigenin | Cardiac Contractility | Beat Arrest (hiPSC-CM) | 1000 nM | [3] |

Note: The data presented for compounds other than this compound are for comparative purposes to estimate its potential biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cardiotonic properties of cardiac glycosides.

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potential of a compound on the activity of Na+/K+-ATPase by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Workflow Diagram:

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Methodology:

-

Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine cerebral cortex or commercially available preparations.

-

Reaction Mixture: In a 96-well plate, combine the enzyme preparation with a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4) and varying concentrations of this compound or a vehicle control.

-

Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding a solution of ATP (final concentration typically 1-3 mM).

-

Incubation: Incubate for a fixed time (e.g., 20-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Add a colorimetric reagent, such as Malachite Green, which forms a colored complex with the released inorganic phosphate.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular Calcium Transients

This method utilizes fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration in response to the compound.

Methodology:

-

Cell Culture: Culture primary cardiomyocytes or a suitable cell line (e.g., H9c2 or iPSC-derived cardiomyocytes) on glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Tyrode's solution) for 30-60 minutes at room temperature.

-

De-esterification: Wash the cells and allow for de-esterification of the dye for approximately 30 minutes.

-

Image Acquisition: Mount the dish on a fluorescence microscope equipped with a high-speed camera. Acquire baseline fluorescence images.

-

Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Recording: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) are used, and the ratio of the emitted fluorescence is calculated.

-

Data Analysis: Analyze the fluorescence data to determine parameters such as baseline [Ca2+]i, peak systolic [Ca2+]i, and the decay rate of the calcium transient.

Measurement of Action Potential Duration

This electrophysiological technique measures the effect of the compound on the action potential of single cardiomyocytes.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rat) or use iPSC-derived cardiomyocytes.

-

Patch-Clamp Setup: Use the whole-cell patch-clamp technique to record the membrane potential of a single cardiomyocyte.

-

Action Potential Elicitation: Elicit action potentials by injecting depolarizing current pulses through the patch pipette.

-

Baseline Recording: Record baseline action potentials in a standard extracellular solution.

-

Compound Application: Perfuse the cell with a solution containing this compound.

-

Data Recording: Record the changes in the action potential waveform.

-

Data Analysis: Measure key parameters of the action potential, including the resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% of repolarization (APD50 and APD90).

Western Blot Analysis of Signaling Proteins

This technique is used to assess the effect of the compound on the expression and phosphorylation status of key proteins in the cardiac signaling pathways.

Methodology:

-

Cell Treatment: Treat cultured cardiomyocytes with this compound for a specified duration.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of ERK, Akt, or other relevant kinases).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound, as a cardiac glycoside from Thevetia peruviana and Nerium oleander, is strongly presumed to exhibit cardiotonic properties through the inhibition of Na+/K+-ATPase. While direct experimental data for this specific compound is currently lacking, the established mechanisms of action of its chemical relatives provide a solid foundation for predicting its biological activity. The experimental protocols detailed in this guide offer a robust framework for the future investigation and quantitative characterization of this compound, which will be essential for a comprehensive understanding of its therapeutic potential and toxicological profile. Further research is warranted to elucidate the specific pharmacological characteristics of this compound.

References

Methodological & Application

Application Note: Quantitative Determination of 8-Hydroxyodoroside A using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Hydroxyodoroside A, a cardiac glycoside found in plants such as Nerium oleander. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the quantification of this compound in various sample matrices. This protocol is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a cardenolide glycoside with potential pharmacological activities. As with other cardiac glycosides, precise and accurate quantification is crucial for research into its therapeutic potential and toxicological properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1][2] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, which is a common and effective approach for analyzing cardiac glycosides.[1][3][4]

Chemical Information

| Compound | This compound |

| CAS Number | 176519-75-8[5] |

| Molecular Formula | C₃₀H₄₆O₈[5] |

| Molecular Weight | 534.7 g/mol [5] |

| Chemical Structure | (Not provided in search results) |

| Natural Sources | Nerium oleander, Daphnis nerii[6] |

Experimental Protocol

This protocol outlines the steps for sample preparation, standard solution preparation, and HPLC analysis for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Sample Preparation

Sample preparation is a critical step to remove interfering substances from the matrix.[[“]]

-

Extraction:

-

For plant material, accurately weigh 1 g of the dried and powdered sample.

-

Add 10 mL of 70% methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the cardiac glycosides with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

-

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

| Parameter | Setting |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (40:60, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm[3][4] |

| Run Time | 20 minutes |

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating the peak area of the sample on the calibration curve. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[1]

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The protocol is suitable for the analysis of this cardiac glycoside in various sample matrices, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development. The method can be further optimized and validated for specific applications and matrices.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. scribd.com [scribd.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. realgenelabs.com [realgenelabs.com]

- 6. CAS No.: 176519-75-8 — this compound (this compound) | Kehua Intelligence [en.kehuaai.com]

- 7. consensus.app [consensus.app]

Application Notes and Protocols for the Extraction and Purification of 8-Hydroxyodoroside A

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the extraction and purification of 8-Hydroxyodoroside A, a cardiac glycoside sourced from the seeds of Thevetia peruviana (yellow oleander).

Introduction

This compound is a cardenolide of interest for its potential pharmacological activities. Cardiac glycosides, as a class, are known for their effects on the cardiovascular system, primarily through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, resulting in stronger and more efficient heart contractions. The protocols outlined below are synthesized from established methods for the extraction and isolation of cardiac glycosides from Thevetia peruviana.

Data Presentation

Table 1: Extraction Parameters for Cardiac Glycosides from Thevetia peruviana Seeds

| Parameter | Value/Range | Notes |

| Plant Material | Dried and powdered seeds of Thevetia peruviana | Seeds are the primary source of cardiac glycosides in this plant. |

| Extraction Solvent | 80% Methanol/Ethanol (8:2 v/v) | This mixture has been shown to be optimal for the extraction of cardiac glycosides.[1][2] |

| 70-80% Aqueous Alcohol | Also effective for extracting glycosides.[3] | |

| Solvent-to-Meal Ratio | 10:1 to 20:1 (v/w) | A 15:1 ratio is often a good compromise between extraction efficiency and solvent usage.[3] |

| Extraction Time | 48 - 72 hours | Longer extraction times generally lead to higher yields.[3] |

| Extraction Method | Cold Maceration or Soxhlet Extraction | Maceration is a simpler method, while Soxhlet extraction can be more efficient. |

| Total Cardiac Glycoside Content | Approx. 7.98% (w/w) of the seed meal | This value can vary based on the plant's origin and growing conditions.[1] |

Experimental Protocols

I. Extraction of Crude Cardiac Glycosides

This protocol describes the initial extraction of a crude mixture of cardiac glycosides from the seeds of Thevetia peruviana.

Materials and Equipment:

-

Dried seeds of Thevetia peruviana

-

Grinder or mill

-

Methanol

-

Ethanol

-

N-hexane

-

Rotary evaporator

-

Filter paper and funnel

-

Extraction vessel (e.g., large beaker or flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Plant Material: Grind the dried seeds of Thevetia peruviana into a fine powder.

-

Defatting: To remove lipids and other nonpolar compounds, first perform a preliminary extraction with n-hexane. Suspend the powdered seeds in n-hexane (1:10 w/v) and stir for 24 hours. Filter the mixture and discard the n-hexane. Air-dry the defatted seed powder.

-

Extraction of Glycosides:

-

Prepare an 80% methanol/ethanol (8:2 v/v) solvent mixture.

-

Suspend the defatted seed powder in the solvent mixture at a 1:15 (w/v) ratio.

-

Macerate the mixture for 72 hours at room temperature with continuous stirring.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

II. Purification of this compound

This multi-step protocol is designed to isolate this compound from the crude extract through liquid-liquid fractionation and column chromatography.

A. Liquid-Liquid Fractionation

Materials and Equipment:

-

Crude cardiac glycoside extract

-

Distilled water

-

Methylene (B1212753) chloride

-

Ethyl acetate (B1210297)

-

N-butanol

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid extractions in a separatory funnel using solvents of increasing polarity.

-

First, partition the aqueous suspension with methylene chloride. Collect the methylene chloride fraction.

-

Next, partition the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate fraction.[4]

-

Finally, partition the remaining aqueous layer with n-butanol. Collect the n-butanol fraction.

-

-

Concentrate each of the collected fractions (methylene chloride, ethyl acetate, and n-butanol) using a rotary evaporator. Cardiac glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

B. Column Chromatography

Materials and Equipment:

-

Concentrated fractions from liquid-liquid extraction

-

Silica (B1680970) gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into the chromatography column.

-

Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common solvent system for separating cardiac glycosides is a gradient of chloroform-methanol.

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under a UV lamp. Combine the fractions that contain the compound of interest (based on Rf value compared to a standard, if available).

-

Final Purification by HPLC: For higher purity, the semi-purified fractions from column chromatography can be subjected to High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as an acetonitrile-water gradient.[5][6][7]

Visualizations

Signaling Pathway of Cardiac Glycosides

Caption: Mechanism of action of cardiac glycosides in a cardiac myocyte.

Experimental Workflow for Extraction and Purification

Caption: Workflow for this compound extraction and purification.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. High-performance liquid chromatographic determination of secondary cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

In Vivo Animal Models for Testing 8-Hydroxyodoroside A: Application Notes and Protocols

Disclaimer: As of December 2025, specific in vivo studies on 8-Hydroxyodoroside A are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the potential therapeutic activities suggested by its chemical structure. The suffix "-oside" is often found in cardiac glycosides, suggesting potential cardiotonic effects. The "8-hydroxy-" moiety is present in various compounds with demonstrated anti-cancer and anti-inflammatory properties. Therefore, this document provides a comprehensive guide to testing this compound in established in vivo models for cardiotonic, anti-cancer, and anti-inflammatory activities.

Assessment of Cardiotonic Activity

Application Note:

Cardiac glycosides are a class of drugs used in the treatment of congestive heart failure.[1] In vivo animal models are crucial for evaluating the efficacy and safety of new potential cardiotonic agents like this compound.[2][3] A commonly used model is the doxorubicin-induced cardiomyopathy model in rats, which mimics key aspects of heart failure in humans. This model allows for the assessment of cardiac function, biochemical markers, and histopathological changes following treatment with the test compound.

Experimental Protocol: Doxorubicin-Induced Cardiomyopathy in Rats

Objective: To evaluate the potential of this compound to improve cardiac function in a rat model of doxorubicin-induced cardiomyopathy.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials:

-

This compound

-

Doxorubicin (B1662922) hydrochloride

-

Saline solution (0.9% NaCl)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Echocardiography system

-

Biochemical assay kits (e.g., for Troponin I, BNP, CK-MB)

-

Histology reagents (formalin, paraffin, H&E stain, Masson's trichrome stain)

Procedure:

-

Induction of Cardiomyopathy: Administer doxorubicin (2.5 mg/kg, intraperitoneally) six times over a period of two weeks (cumulative dose of 15 mg/kg). A control group receives saline injections.

-

Treatment: After the last doxorubicin injection, randomly divide the animals into the following groups (n=8-10 per group):

-

Vehicle control (receiving the vehicle for this compound)

-

This compound (low dose, e.g., 1 mg/kg)

-

This compound (high dose, e.g., 5 mg/kg)

-

Positive control (e.g., a known cardiotonic drug like digoxin)

-

Administer the treatments daily for 4 weeks via oral gavage or another appropriate route.

-

-

Echocardiographic Assessment: Perform echocardiography at baseline (before doxorubicin), after doxorubicin treatment, and at the end of the treatment period. Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and Left Ventricular Internal Dimensions (LVID).

-

Biochemical Analysis: At the end of the study, collect blood samples via cardiac puncture under anesthesia. Analyze serum for cardiac injury markers (Troponin I, CK-MB) and heart failure markers (BNP).

-

Histopathological Examination: Euthanize the animals and harvest the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.

Data Presentation:

Table 1: Hypothetical Echocardiographic and Biochemical Data for Cardiotonic Activity of this compound

| Group | LVEF (%) | FS (%) | Serum Troponin I (ng/mL) | Serum BNP (pg/mL) |

| Sham Control | 75 ± 5 | 40 ± 4 | 0.1 ± 0.05 | 20 ± 5 |

| Doxorubicin + Vehicle | 45 ± 6 | 22 ± 5 | 0.8 ± 0.2 | 85 ± 15 |

| Doxorubicin + 8-Hodoroside A (1 mg/kg) | 55 ± 7 | 28 ± 6 | 0.5 ± 0.15 | 60 ± 12 |

| Doxorubicin + 8-Hodoroside A (5 mg/kg) | 65 ± 5 | 35 ± 4 | 0.3 ± 0.1 | 40 ± 8 |

| Doxorubicin + Digoxin | 62 ± 6 | 33 ± 5 | 0.4 ± 0.1 | 45 ± 10 |

Data are presented as mean ± SD.

Experimental Workflow:

Caption: Workflow for Doxorubicin-Induced Cardiomyopathy Model.

Evaluation of Anti-Cancer Activity

Application Note:

The 8-hydroxyquinoline (B1678124) scaffold is present in several compounds with demonstrated anti-cancer properties.[4][5] Therefore, it is plausible that this compound may possess anti-proliferative and anti-tumor effects. The human tumor xenograft model in immunodeficient mice is a standard preclinical model to evaluate the in vivo efficacy of novel anti-cancer agents. This model allows for the direct assessment of a compound's ability to inhibit tumor growth.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

Objective: To determine the in vivo anti-tumor efficacy of this compound against a human cancer cell line.

Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

-

Matrigel

-

This compound

-

Vehicle solution

-

Positive control drug (e.g., paclitaxel, cisplatin)

-

Calipers

-

Anesthetics

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Randomly assign mice into treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (low dose, e.g., 10 mg/kg)

-

This compound (high dose, e.g., 50 mg/kg)

-

Positive control (e.g., paclitaxel, 10 mg/kg)

-

-

Treatment Administration: Administer treatments intraperitoneally or via oral gavage daily or on a specified schedule for 21-28 days.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting for apoptosis markers).

Data Presentation:

Table 2: Hypothetical Tumor Growth Inhibition Data for this compound

| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 125 ± 20 | 1500 ± 250 | - |

| 8-Hodoroside A (10 mg/kg) | 130 ± 25 | 950 ± 180 | 36.7 |

| 8-Hodoroside A (50 mg/kg) | 128 ± 22 | 450 ± 150 | 70.0 |

| Paclitaxel (10 mg/kg) | 132 ± 28 | 300 ± 120 | 80.0 |

Data are presented as mean ± SD.

Experimental Workflow:

Caption: Workflow for Human Tumor Xenograft Model.

Hypothetical Signaling Pathway:

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Investigation of Anti-Inflammatory Activity

Application Note:

Many natural products possess anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation. It is a valuable tool for the preliminary screening of compounds for potential anti-inflammatory activity. The model involves the injection of carrageenan, a phlogistic agent, into the paw, which induces a localized inflammatory response characterized by edema.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory effect of this compound.

Animals: Male Wistar rats (180-220 g).

Materials:

-

Lambda-carrageenan

-

This compound

-

Vehicle solution

-

Positive control drug (e.g., indomethacin, diclofenac)

-

Plethysmometer

Procedure:

-

Acclimatization and Baseline Measurement: Acclimatize the animals to the experimental conditions. Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Treatment Administration: Randomly divide the animals into groups (n=6-8 per group):

-

Vehicle control

-

This compound (low dose, e.g., 25 mg/kg)

-

This compound (high dose, e.g., 100 mg/kg)

-

Positive control (e.g., indomethacin, 10 mg/kg)

-

Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.

-

-

Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Table 3: Hypothetical Paw Edema Inhibition Data for this compound at 3 Hours Post-Carrageenan

| Group | Paw Volume Increase (mL) | Inhibition of Edema (%) |

| Vehicle Control | 0.85 ± 0.12 | - |

| 8-Hodoroside A (25 mg/kg) | 0.55 ± 0.09 | 35.3 |

| 8-Hodoroside A (100 mg/kg) | 0.30 ± 0.07 | 64.7 |

| Indomethacin (10 mg/kg) | 0.25 ± 0.05 | 70.6 |

Data are presented as mean ± SD.

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

References

- 1. Evaluation methods cardiotonic drugs | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. In vivo models of cardiac diseases: application to drug development and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Hydroxyodoroside A: Application Notes for Anticancer Research

A Note to Researchers

Extensive literature searches have revealed a significant lack of publicly available scientific data specifically detailing the anticancer activity of 8-Hydroxyodoroside A. While its parent plant, Nerium oleander, is known to contain several compounds with cytotoxic and anticancer properties, research focusing on the specific mechanisms and efficacy of this compound is not currently available in published scientific literature.